molecular formula C17H17N3O5S B4013287 N-[5-nitro-2-(oxolan-2-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide

N-[5-nitro-2-(oxolan-2-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B4013287
M. Wt: 375.4 g/mol
InChI Key: VEYODNZDGXEVSY-UHFFFAOYSA-N
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Description

N-[5-nitro-2-(oxolan-2-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a nitro group, a thiophene ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-nitro-2-(oxolan-2-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the thiophene ring through cyclization reactions. The oxolane moiety is then introduced via a nucleophilic substitution reaction, and finally, the carboxamide group is formed through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. The choice of solvents and purification methods also plays a crucial role in the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-nitro-2-(oxolan-2-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional carbonyl functionalities.

Scientific Research Applications

N-[5-nitro-2-(oxolan-2-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer agent or as part of drug delivery systems.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-nitro-2-(oxolan-2-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene ring can interact with biological macromolecules through π-π stacking interactions. The oxolane moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-nitro-2-(methylcarbamoyl)phenyl]thiophene-2-carboxamide
  • N-[5-nitro-2-(ethylcarbamoyl)phenyl]thiophene-2-carboxamide
  • N-[5-nitro-2-(propylcarbamoyl)phenyl]thiophene-2-carboxamide

Uniqueness

N-[5-nitro-2-(oxolan-2-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide is unique due to the presence of the oxolane moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-[5-nitro-2-(oxolan-2-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c21-16(18-10-12-3-1-7-25-12)13-6-5-11(20(23)24)9-14(13)19-17(22)15-4-2-8-26-15/h2,4-6,8-9,12H,1,3,7,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYODNZDGXEVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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